molecular formula C26H33FNNaO5 B12371765 Cerivastatin-D3, Sodium Salt

Cerivastatin-D3, Sodium Salt

Número de catálogo: B12371765
Peso molecular: 484.5 g/mol
Clave InChI: GPUADMRJQVPIAS-ARMPMJDMSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cerivastatin-d3 (sodium) is a deuterated form of cerivastatin, a synthetic lipid-lowering agent belonging to the class of statins. Statins are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in the biosynthesis of cholesterol. Cerivastatin-d3 (sodium) is used primarily in research to study the pharmacokinetics and metabolic pathways of cerivastatin.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cerivastatin-d3 (sodium) is synthesized through a multi-step process that involves the incorporation of deuterium atoms into the cerivastatin molecule. The synthesis typically begins with the preparation of the key intermediate, which is then subjected to various chemical reactions to introduce the deuterium atoms. The final step involves the conversion of the intermediate into the sodium salt form of cerivastatin-d3.

Industrial Production Methods

The industrial production of cerivastatin-d3 (sodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes controlled lyophilization of a concentrated aqueous solution of cerivastatin sodium to obtain a microcrystalline powder . This method ensures the stability and reproducibility of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Cerivastatin-d3 (sodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at specific positions on the aromatic ring or other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of cerivastatin-d3 (sodium) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are typically optimized to achieve the desired product with high selectivity and yield.

Major Products Formed

The major products formed from the reactions of cerivastatin-d3 (sodium) include various oxidized and reduced metabolites, as well as substituted derivatives. These products are often studied to understand the metabolic pathways and pharmacokinetics of the compound .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Deuterium Labeling : The presence of deuterium in Cerivastatin-D3 allows for precise tracking of the compound in biological systems. This property is particularly useful in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion of drugs is crucial. The deuterated form exhibits distinct mass characteristics that facilitate advanced analytical techniques such as mass spectrometry.

Absorption and Elimination : Cerivastatin-D3 is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring 2 to 3 hours post-administration. Its elimination half-life is approximately 2 to 3 hours, which is critical for determining dosing regimens in clinical settings.

Metabolic Studies

Cerivastatin-D3 plays a vital role in studying metabolic pathways associated with cholesterol biosynthesis. By inhibiting hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, it effectively reduces cholesterol production in the liver. This inhibition leads to increased expression of hepatic LDL receptors, enhancing the uptake of low-density lipoprotein from circulation .

Case Study: Atherosclerosis Research

A notable study involving WHHL rabbits demonstrated that cerivastatin significantly decreased plasma cholesterol levels by 39% and reduced atherosclerotic lesion thickness by 37% over a 32-week treatment period. The study utilized immunohistochemical techniques to assess changes in lesional composition, revealing decreased macrophage infiltration and extracellular lipid deposits in treated animals compared to controls .

Drug Development

Cerivastatin-D3 serves as a reference standard in the development of new statin drugs. Its unique deuterated structure provides insights into the design of more effective lipid-lowering agents with improved safety profiles. Researchers utilize this compound to explore modifications that could enhance therapeutic efficacy while minimizing adverse effects .

Analytical Chemistry Applications

In analytical chemistry, Cerivastatin-D3 is employed in various techniques to study its structural properties and interactions. Mass spectrometry is particularly useful for analyzing its metabolic products and understanding its pharmacological effects. The compound's stability and distinct mass characteristics make it an ideal candidate for such analyses .

Comparison with Other Statins

Compound Mechanism of Action Potency (Ki) Unique Features
Cerivastatin-D3HMG-CoA reductase inhibitor1.3 × 10⁻⁹ MDeuterated form for tracking
AtorvastatinHMG-CoA reductase inhibitor~10 × 10⁻⁹ MWidely used for hyperlipidemia
RosuvastatinHMG-CoA reductase inhibitor~5 × 10⁻⁹ MStrong LDL-lowering effects

Cerivastatin-D3 stands out due to its specific applications in research and its unique deuterium labeling which differentiates it from other statins.

Mecanismo De Acción

Cerivastatin-d3 (sodium) exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. As a result, the synthesis of cholesterol in hepatic cells is reduced, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol levels. The upregulation of LDL receptors further enhances the clearance of LDL cholesterol from the bloodstream .

Comparación Con Compuestos Similares

Cerivastatin-d3 (sodium) is compared with other statins, such as:

  • Fluvastatin
  • Atorvastatin
  • Rosuvastatin

Uniqueness

Cerivastatin-d3 (sodium) is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic stability and pharmacokinetics of cerivastatin. This deuterated form allows researchers to distinguish between the parent compound and its metabolites in various studies .

By understanding the detailed properties and applications of cerivastatin-d3 (sodium), researchers can gain valuable insights into its potential therapeutic benefits and mechanisms of action.

Actividad Biológica

Cerivastatin-D3, Sodium Salt is a synthetic derivative of cerivastatin, a member of the statin class of drugs primarily used to lower cholesterol levels. This article explores the biological activity of cerivastatin-D3, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Cerivastatin-D3 is characterized by its unique molecular structure, which includes a fluorophenyl group linked to a pyridine ring that bears various substituents. The compound's IUPAC name is (+)-(3R,5S,6E)-7-[...]. Its mechanism of action involves the competitive inhibition of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, an essential enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, cerivastatin reduces the synthesis of mevalonate, a precursor for cholesterol and other sterols, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .

Pharmacokinetics

Cerivastatin-D3 exhibits favorable pharmacokinetic properties:

  • Bioavailability : Approximately 60% after oral administration.
  • Protein Binding : Over 99% of the drug binds to plasma proteins, primarily albumin.
  • Metabolism : It undergoes metabolic conversion primarily via CYP2C8 and CYP3A4 enzymes, producing active metabolites M-1 and M-23 .

Lipid-Lowering Effects

Cerivastatin-D3 is effective in lowering LDL cholesterol and triglycerides. Clinical studies have shown that it can achieve significant reductions in lipid levels at lower doses compared to other statins. The IC25 values for various human smooth muscle cells indicate that cerivastatin has a potent inhibitory effect on cholesterol synthesis .

Pleiotropic Effects

Beyond its lipid-lowering capabilities, cerivastatin exhibits several non-lipid-related biological activities:

  • Anti-inflammatory : Reduces inflammation markers and improves endothelial function.
  • Antioxidant : Protects cells from oxidative stress.
  • Antithrombotic : Decreases thrombus formation, enhancing cardiovascular health.
  • Immunomodulatory : Modulates immune responses, potentially beneficial in autoimmune conditions.
  • Antiproliferative : Inhibits cell proliferation in certain cancer types .

Case Studies and Clinical Findings

Several studies have highlighted the clinical implications of cerivastatin-D3:

  • Cardiovascular Health : A study demonstrated that patients treated with cerivastatin showed improved outcomes in terms of cardiovascular events compared to those on placebo .
  • Cancer Research : Research indicated that cerivastatin might inhibit tumor growth through its antiproliferative effects. In vitro studies showed reduced viability of cancer cells when treated with cerivastatin .
  • Neurological Benefits : Some findings suggest potential neuroprotective effects against Alzheimer's disease due to its ability to modulate cholesterol metabolism in the brain .

Data Summary

Property Value
Molecular FormulaC26H30D3FNNaO5
Molecular Weight485.57 g/mol
Bioavailability60%
Protein Binding>99%
Primary MetabolitesM-1, M-23

Propiedades

Fórmula molecular

C26H33FNNaO5

Peso molecular

484.5 g/mol

Nombre IUPAC

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2,6-di(propan-2-yl)-5-(trideuteriomethoxymethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1/i5D3;

Clave InChI

GPUADMRJQVPIAS-ARMPMJDMSA-M

SMILES isomérico

[2H]C([2H])([2H])OCC1=C(C(=C(N=C1C(C)C)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+]

SMILES canónico

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.